An In-depth Technical Guide to Cyclo[Arg-Gly-Asp-D-Phe-Lys(Azide)]
An In-depth Technical Guide to Cyclo[Arg-Gly-Asp-D-Phe-Lys(Azide)]
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cyclic peptide Cyclo[Arg-Gly-Asp-D-Phe-Lys(Azide)], a derivative of the well-studied integrin antagonist Cyclo(-RGDfK). The introduction of an azide (B81097) moiety on the lysine (B10760008) side chain makes this molecule a valuable tool for bioconjugation via click chemistry, enabling a wide range of applications in drug delivery, molecular imaging, and biomaterial science.
Core Structure and Chemical Properties
Cyclo[Arg-Gly-Asp-D-Phe-Lys(Azide)], also known as Cyclo[RGDfK(N3)], is a synthetic cyclic pentapeptide. Its structure is based on the recognized Arg-Gly-Asp (RGD) sequence, which is a primary binding motif for integrin cell surface receptors.[1] The cyclization and the inclusion of a D-isomeric form of Phenylalanine (D-Phe) enhance its stability and binding affinity compared to linear RGD peptides. The key feature of this molecule is the azide group (-N3) attached to the epsilon-amino group of the lysine (Lys) side chain, which serves as a chemical handle for covalent modification.[2][3]
Below is a diagram representing the chemical structure of Cyclo[Arg-Gly-Asp-D-Phe-Lys(Azide)].
The following table summarizes the key chemical and biological properties of the molecule and its non-azidated parent compound, Cyclo(RGDfK).
| Property | Value | Reference |
| Chemical Formula | C₂₇H₃₉N₁₂O₇ | [1] |
| Molecular Weight | 629.68 g/mol | [1] |
| Parent Compound | Cyclo(Arg-Gly-Asp-D-Phe-Lys) or Cyclo(RGDfK) | [3] |
| IC₅₀ for αvβ₃ Integrin (Cyclo(RGDfK)) | 0.94 nM - 1.33 nM | [4][5][6] |
| K_d for purified αvβ₃ integrin (Cyclo(RGDfK)) | 41.70 nM | [6][7] |
| Primary Application | Click Chemistry Reagent for Bioconjugation | [2][3] |
| Biological Target | Integrin Receptors (specifically αvβ₃) | [1][8] |
Experimental Protocols: Synthesis
The synthesis of Cyclo[Arg-Gly-Asp-D-Phe-Lys(Azide)] is a multi-step process that generally involves solid-phase peptide synthesis (SPPS) of the linear precursor, followed by cyclization in solution and modification of the lysine side chain.
This protocol is a generalized procedure based on standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[9][10]
-
Resin Preparation: Start with a 2-chlorotrityl chloride resin. Swell the resin in dichloromethane (B109758) (DCM) for 30 minutes.
-
First Amino Acid Coupling: Attach the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) to the resin in the presence of N,N-diisopropylethylamine (DIEA) in DCM.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a 20% solution of piperidine (B6355638) in dimethylformamide (DMF).
-
Peptide Chain Elongation: Sequentially couple the subsequent Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Lys(Boc)-OH, Fmoc-D-Phe-OH, Fmoc-Asp(OtBu)-OH) using a coupling agent such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) or (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU) in the presence of a base like DIEA in DMF.[9][11] Ensure each coupling and deprotection step is complete through monitoring (e.g., Kaiser test).
-
Cleavage from Resin: Once the linear peptide sequence is assembled, cleave the peptide from the resin using a mild acid solution, such as a mixture of trifluoroacetic acid (TFA) and DCM, while keeping the side-chain protecting groups intact.[12]
-
Head-to-Tail Cyclization: Dissolve the protected linear peptide in a suitable solvent (e.g., DMF). Perform the cyclization by adding a coupling reagent. Diphenylphosphoryl azide (DPPA) is commonly used.[11] An improved, more environmentally friendly method utilizes 1-propanephosphonic acid cyclic anhydride (B1165640) (T3P).[9] The reaction forms an amide bond between the N-terminus and C-terminus of the peptide.
-
Side-Chain Deprotection: Remove all acid-labile side-chain protecting groups (Pbf from Arginine, Boc from Lysine, OtBu from Aspartic Acid) by treating the cyclic peptide with a strong acid cocktail, typically a mixture of TFA and water.[9]
-
Azide Installation on Lysine: The azide group can be introduced onto the primary amine of the lysine side chain. A common method involves reacting the deprotected cyclic peptide with azido-transfer reagents such as triflyl azide (TfN₃) or imidazole-1-sulfonyl azide. A detailed procedure for the synthesis of the N-ε-azido derivative is described in the literature, often involving a copper(II) sulfate-catalyzed reaction with an azide source.[2]
-
Purification: Purify the final product, Cyclo[Arg-Gly-Asp-D-Phe-Lys(Azide)], using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[12]
Biological Function and Signaling Pathway
The RGD motif in Cyclo[Arg-Gly-Asp-D-Phe-Lys(Azide)] allows it to bind to integrins, particularly the αvβ₃ integrin, which is overexpressed on activated endothelial cells and various tumor cells.[8][13] This interaction can inhibit the natural binding of extracellular matrix (ECM) proteins like vitronectin, thereby disrupting cell adhesion, migration, and downstream signaling pathways crucial for angiogenesis and tumor metastasis.
The diagram below illustrates the general workflow for using this peptide in a click chemistry application and its subsequent interaction with integrin receptors.
References
- 1. Cyclo[Arg-Gly-Asp-D-Phe-Lys(Azide)] | RGD-3749-PI [biosynth.com]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cyclo(-RGDfK) | Integrin | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. mdpi.com [mdpi.com]
- 9. US20030125243A1 - Synthesis of cyclic peptides - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthetic Integrin-Targeting Dextran-Fc Hybrids Efficiently Inhibit Tumor Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclo(Arg-Gly-Asp-d-Tyr-Lys)-Cy5.5 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
